Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
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Overview
Description
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the molecular formula C11H13NO4 It is a derivative of benzo[b][1,4]dioxine, featuring an amino group at the 8th position and an ethyl ester at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the following steps:
Formation of the benzo[b][1,4]dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted benzo[b][1,4]dioxine compounds.
Scientific Research Applications
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Lacks the amino group, making it less reactive in certain chemical reactions.
Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)7-5-8(12)10-9(6-7)15-3-4-16-10/h5-6H,2-4,12H2,1H3 |
InChI Key |
KJTYLJVOZJLADV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCCO2)N |
Origin of Product |
United States |
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